molecular formula C28H24N2O7 B2873128 2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide CAS No. 866345-23-5

2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2873128
CAS No.: 866345-23-5
M. Wt: 500.507
InChI Key: ZFSHCNZFELMCFJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a quinoline ring and a dioxolo ring . These types of structures are often found in pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple ring structures and functional groups. These groups likely contribute to the compound’s physical and chemical properties, as well as its potential biological activity .

Scientific Research Applications

Structural Study and Co-crystal Formation

This compound has been studied for its ability to form co-crystals with aromatic diols, such as 1,4-dihydroxybenzene and 1,5-dihydroxynaphthalene, highlighting its potential in the creation of new solid forms with enhanced properties. The formation of co-crystals and salts with different acids demonstrates its structural versatility and potential applications in materials science (Karmakar et al., 2009; Kalita & Baruah, 2010).

Synthesis of Quinoline Derivatives

It serves as a precursor in the synthesis of quinoline derivatives, demonstrating its utility in organic synthesis and medicinal chemistry. The ability to synthesize various derivatives allows for the exploration of new compounds with potential biological activity (Kim et al., 1974).

Catalysis and Reaction Development

The compound is involved in the development of catalytic processes and reaction mechanisms, such as the preparation of pincer complexes for ketone reduction. This highlights its role in advancing synthetic methodologies and understanding reaction mechanisms (Facchetti et al., 2016).

Fluorescence and Spectral Properties

Research on its derivatives has shown interesting fluorescence and spectral properties, making it a candidate for studies in photophysics and the development of fluorescent materials. The ability to modulate its fluorescence by forming host–guest complexes or protonation states opens avenues for creating sensors and materials with specific optical properties (Karmakar et al., 2007).

Medicinal Chemistry and Biological Activity

Although the specific compound mentioned has not been directly linked to biological studies in the provided references, related structures have been explored for their biological activities, such as inotropic effects, indicating the potential of this compound as a scaffold in drug discovery (Li et al., 2008).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Without specific information on this compound and its biological activity, it’s difficult to provide a detailed analysis of its mechanism of action .

Properties

IUPAC Name

2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O7/c1-3-35-20-8-4-17(5-9-20)27(32)22-14-30(15-26(31)29-18-6-10-19(34-2)11-7-18)23-13-25-24(36-16-37-25)12-21(23)28(22)33/h4-14H,3,15-16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSHCNZFELMCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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